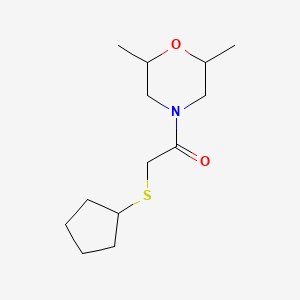
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or CYM-51010, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of benzodioxine derivatives and has shown potential as a pharmacological tool in the study of certain biological processes.
Mécanisme D'action
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its pharmacological effects by binding to the sigma-1 receptor and blocking its activity. This results in the modulation of various downstream signaling pathways, which can lead to changes in cellular function and behavior.
Biochemical and Physiological Effects
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate calcium signaling, inhibit cell proliferation, and induce apoptosis in certain cancer cell lines. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages over other pharmacological tools used in scientific research. It is highly selective towards the sigma-1 receptor and does not exhibit significant affinity for other receptors, which reduces the potential for off-target effects. However, one limitation of N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low potency, which may require higher concentrations to achieve pharmacological effects.
Orientations Futures
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promise as a pharmacological tool in the study of various biological processes. Some possible future directions for research include:
1. Investigating the potential of N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying the role of the sigma-1 receptor in pain perception and developing novel analgesic agents based on N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
3. Exploring the potential of N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a tool for studying the molecular mechanisms of cancer cell proliferation and apoptosis.
4. Developing more potent derivatives of N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide that can be used at lower concentrations and with fewer off-target effects.
In conclusion, N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has shown potential as a pharmacological tool in the study of various biological processes. Its selective antagonistic activity towards the sigma-1 receptor makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. Further research is needed to fully understand the potential of N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its derivatives as therapeutic agents and research tools.
Méthodes De Synthèse
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the most common methods involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with cyclohexylamine and methylamine in the presence of a reducing agent such as lithium aluminum hydride.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used in various scientific studies to investigate its potential as a pharmacological tool. It has been shown to exhibit selective antagonistic activity towards the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cognition, and mood regulation.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17(13-5-3-2-4-6-13)16(18)12-7-8-14-15(11-12)20-10-9-19-14/h7-8,11,13H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERFCKZZEIIFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)


![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)
